Thiazolo[5,4-c]pyridine-2-carboxylic acid
Description
Significance of the Thiazolo[5,4-c]pyridine (B153566) Scaffold in Drug Discovery
The thiazolo[5,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a valuable starting point for the design of new drugs.
One of the most notable applications of a derivative of this scaffold is in the synthesis of the anticoagulant drug Edoxaban. Specifically, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a key intermediate in the production of Edoxaban. chemicalbook.compharmaffiliates.com Edoxaban is a direct factor Xa inhibitor, used to prevent and treat blood clots. The development of this drug highlights the clinical and commercial importance of the thiazolo[5,4-c]pyridine core.
While research on the specific isomer thiazolo[5,4-c]pyridine is not as extensive as its other isomers, the broader family of thiazolopyridines has been investigated for a range of biological activities. For instance, the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold has been used to develop inhibitors of various kinases, which are important targets in cancer therapy. researchgate.netnih.govmdpi.com Derivatives of thiazolo[5,4-b]pyridine have shown potential as anticancer agents, DNA gyrase B inhibitors, and glucokinase activators. nih.govmdpi.com This breadth of activity for the general thiazolopyridine structure underscores the potential of the thiazolo[5,4-c]pyridine scaffold in the discovery of new therapeutic agents.
Historical Context of Thiazole-Pyridine Hybrid Systems in Medicinal Chemistry Research
The journey of thiazole-pyridine hybrid systems in medicinal chemistry is built upon the long and successful history of both individual thiazole (B1198619) and pyridine (B92270) moieties in drug development.
The thiazole ring is a fundamental component of many biologically active compounds, including the essential vitamin B1 (thiamine) and the life-saving antibiotic penicillin. pharmaguideline.commdpi.com Its derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. actascientific.combohrium.com
Similarly, the pyridine ring is a ubiquitous feature in numerous natural products and pharmaceuticals. researchgate.net Its presence is crucial for the biological activity of many drugs. The concept of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity, has been a successful strategy in drug design. actascientific.com
The fusion of thiazole and pyridine rings into a single scaffold represents a logical progression in the field, aiming to leverage the favorable properties of both heterocyclic systems. This combination has led to the development of novel compounds with diverse biological activities. mdpi.comnih.gov The exploration of these hybrid systems continues to be an active area of research, with scientists designing and synthesizing new derivatives to target a variety of diseases. The historical success of thiazole and pyridine-containing drugs provides a strong foundation for the continued investigation of fused systems like thiazolo[5,4-c]pyridine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHHPCKKEOPKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Thiazolo[5,4-c]pyridine-2-carboxylic Acid
The construction of the Thiazolo[5,4-c]pyridine (B153566) core is a critical aspect of its synthesis, with several reliable methods being developed.
A prominent strategy for synthesizing the saturated pyridine (B92270) portion of the target molecule involves the use of piperidone derivatives. These methods leverage the reactivity of the piperidone core to construct the fused thiazole (B1198619) ring.
One established pathway begins with a protected piperidone, which is transformed into a 2-aminothiazolo[5,4-c]pyridine intermediate. google.com For instance, 1-Methyl-4-piperidone can be reacted with sulfur powder and cyanamide (B42294) in the presence of a secondary amine to yield 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. google.com This reaction forms the thiazole ring fused to the piperidine (B6355638) structure in a single step.
Another approach involves treating a piperidone derivative with phosphorus sulfide (B99878) to facilitate the formation of the thiazole ring. google.com These cyclization strategies are fundamental in building the core heterocyclic system from readily available starting materials.
More commonly, the synthesis of this compound is accomplished through a multi-step sequence that allows for controlled introduction of the required functional groups. google.com A representative synthetic route starting from 1-Methyl-4-piperidone is detailed below. google.com
Table 1: Multi-step Synthesis from 1-Methyl-4-piperidone
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| A | Thiazole ring formation | 1-Methyl-4-piperidone, sulfur powder, cyanamide, secondary amine. | 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| B | Bromination (Sandmeyer-type reaction) | Copper(II) bromide, alkyl nitrite. | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B189953) |
| C | Cyanation | Metal cyanide (e.g., sodium cyanide and copper cyanide). | 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| D | Hydrolysis | Aqueous lithium hydroxide, followed by acidification (e.g., HCl). chemicalbook.com | 5-methyl-4,5,6,7-tetrahydrothis compound |
An alternative final step to this sequence involves the direct conversion of the 2-bromo intermediate to the carboxylic acid. This is achieved through a lithium-halogen exchange using an alkyllithium reagent, followed by quenching with carbon dioxide gas to introduce the carboxyl group. google.com
While multi-step syntheses offer precise control, one-step or one-pot methods provide an efficient alternative for generating the core structure. A notable one-step synthesis of thiazolo[5,4-c]pyridine derivatives involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. researchgate.netresearchgate.net This method allows for the direct formation of the bicyclic system with various substituents at the 2-position, depending on the thioamide used. researchgate.netresearchgate.net
Derivatization Strategies for Structural Modification
Once this compound is synthesized, its carboxylic acid moiety serves as a versatile handle for further structural modifications, primarily through esterification and amide bond formation.
Esterification: The carboxylic acid can be converted to its corresponding esters through standard methods such as Fischer esterification. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.comgoogle.com
Amide Formation: The formation of amides from the carboxylic acid is a crucial transformation. google.com This can be achieved by first activating the carboxylic acid, for example, by converting it into an acid halide, a mixed acid anhydride, or an active ester using reagents common in peptide synthesis. google.com The activated intermediate is then reacted with a suitable amine to form the desired amide bond. google.com
A direct condensation approach involves reacting the carboxylic acid and an amine in the presence of a mediating agent like titanium tetrachloride (TiCl₄) in a solvent such as pyridine. nih.gov Alternatively, the carboxylic acid can be converted to its ammonium (B1175870) salt, which upon heating, dehydrates to form the primary amide. libretexts.org
Table 2: Derivatization of the Carboxylic Acid Group
| Reaction | Reagents/Conditions | Product Type |
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation (via activation) | 1. Activation agent (e.g., SOCl₂, DCC) 2. Amine (R-NH₂) | Amide |
| Amide Formation (direct condensation) | Amine (R-NH₂), TiCl₄, Pyridine | Amide |
The thiazolo[5,4-c]pyridine core itself can undergo chemical transformations. The C2-position of the thiazole ring is generally electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com
In the multi-step synthesis previously described, the 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate serves as a key substrate for nucleophilic substitution. google.com For example, the bromine atom can be displaced by a cyanide group using a metal cyanide, which is a classic nucleophilic substitution reaction on a heteroaromatic ring. google.com This cyano derivative is then hydrolyzed to the final carboxylic acid product. google.com This sequence highlights how functionalization of the core through substitution is integral to achieving the target structure.
Functionalization at Specific Ring Positions of the Thiazolo[5,4-c]pyridine Scaffold
The reactivity of the thiazolo[5,4-c]pyridine scaffold allows for chemical modifications at several positions. The 2-amino group, particularly in the 4,5,6,7-tetrahydro derivative, has been a primary site for functionalization, serving as a handle for constructing more complex fused heterocyclic systems.
One notable transformation involves the alkylation of the 2-amino group followed by a cyclocondensation reaction. For instance, 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be reacted with α-haloketones, such as 2-bromo-p-nitroacetophenone, in a refluxing solvent like isopropanol. This reaction proceeds via an initial alkylation at the exocyclic amino group, which is then followed by an intramolecular cyclization to form a new imidazole (B134444) ring fused to the thiazole moiety. This process yields complex tetracyclic structures like tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridines. researchgate.net Subsequent modifications, such as the reduction of a nitro group on an appended phenyl ring to an amine, provide further opportunities for functionalization, for example, through amide bond formation. researchgate.net
The following table details a specific example of this functionalization strategy, leading to the synthesis of a key intermediate.
| Starting Material | Reagent | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 2-Bromo-p-nitroacetophenone | Anhydrous isopropanol, reflux, 50 min | 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | Alkylation / Cyclocondensation |
| 7-Benzyl-2-(p-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | SnCl2, Concentrated HCl | Methanol, reflux | 2-(p-Aminophenyl)-7-benzyl-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | Nitro Group Reduction |
Advanced Synthetic Techniques in Thiazolo[5,4-c]pyridine Chemistry Research
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. In the field of heterocyclic chemistry, including the synthesis of thiazolo[5,4-c]pyridine derivatives, several advanced methods are of significant interest.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of fused heterocyclic systems related to thiazolopyridines, microwave-assisted chemistry has been shown to dramatically reduce reaction times and, in many cases, improve product yields. nih.govnih.gov For example, cyclization reactions that might conventionally require several hours of heating under reflux can often be completed in a matter of minutes in a dedicated microwave reactor. nih.gov This technique is particularly advantageous for multistep syntheses, enabling the rapid generation of libraries of compounds for biological screening. Specific applications in the synthesis of complex thiazole-fused quinazolines and pyrimidines include Dimroth rearrangements and copper-mediated cyclizations, which are accomplished with high efficiency under microwave irradiation. nih.govcu.edu.eg
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the thiazolo[5,4-c]pyridine scaffold are not extensively documented in readily available literature, the application of these methods to closely related heterocyclic systems, such as thiazolo[5,4-d]pyrimidines and quinazolines, highlights their potential. researchgate.netnih.govmdpi.com
These reactions, including Suzuki, Heck, and Sonogashira couplings, would typically involve a halogenated thiazolo[5,4-c]pyridine derivative (e.g., a bromo- or chloro-substituted scaffold) and a suitable coupling partner like a boronic acid, alkene, or alkyne. Such methods would enable the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the pyridine or thiazole ring, provided a suitably functionalized precursor is available. The regioselective activation of different positions on a polyhalogenated heterocycle is a known strategy to build molecular complexity sequentially. nih.gov This approach offers a versatile pathway to novel derivatives of this compound that are not easily accessible through classical condensation methods.
Pharmacological Research and Biological Activities
Anticoagulant Activity and Factor Xa Inhibition Mechanisms
Derivatives of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) core structure have been identified as potent and orally active inhibitors of activated coagulation factor X (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of FXa effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots.
In Vitro Enzymatic Inhibition Assays of Activated Coagulation Factor X (FXa) by Thiazolo[5,4-c]pyridine-2-carboxylic Acid Derivatives
In a key study, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized and evaluated for their ability to inhibit human FXa. The in vitro assays demonstrated that several of these derivatives exhibit potent inhibitory activity. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined for these compounds. Notably, compounds possessing specific chemical modifications, such as a carbamoyl (B1232498) or N-methylcarbamoyl group, displayed strong inhibition against FXa. researchgate.net
Below is a data table summarizing the in vitro inhibitory activities of selected derivatives against Factor Xa. researchgate.net
| Compound | R Group | FXa Inhibition IC50 (nM) |
| 3a | H | 55 |
| 3b | Me | 40 |
| 3c | CONH2 | 1.8 |
| 3d | CONHMe | 2.0 |
| 3e | CONHEt | 13 |
| 3f | CONH(i-Pr) | 73 |
| 3g | Ac | 26 |
| 3h | COMe | 160 |
| 3i | COEt | 280 |
In Vivo Thrombus Formation Studies in Animal Models
The efficacy of these compounds in a living organism was assessed using rat models. The most promising compounds from the in vitro assays were administered orally to evaluate their antithrombotic potential. Specifically, derivatives 3c and 3d , which feature a carbamoyl and an N-methylcarbamoyl moiety respectively, demonstrated potent antithrombotic activities in these in vivo studies. researchgate.net This successful transition from in vitro to in vivo activity highlights the potential of the thiazolo[5,4-c]pyridine (B153566) scaffold as a basis for developing orally administered anticoagulant drugs.
Structure-Activity Relationship Studies for Thiazolo[5,4-c]pyridine-based FXa Inhibitors
Analysis of the different synthesized derivatives has provided valuable insights into the structure-activity relationship (SAR) for this class of FXa inhibitors. The research indicates that the substituent at the piperazine (B1678402) moiety plays a crucial role in the inhibitory potency of the molecule. researchgate.net
The data clearly shows that small, neutral, hydrogen-bond-donating groups lead to the most potent inhibition of FXa. The introduction of a carbamoyl group (CONH2) in compound 3c or an N-methylcarbamoyl group (CONHMe) in compound 3d resulted in a significant increase in activity, with IC50 values of 1.8 nM and 2.0 nM, respectively. researchgate.net
Conversely, increasing the size and lipophilicity of this substituent, as seen with the ethylcarbamoyl (in 3e ) and isopropylcarbamoyl (in 3f ) groups, led to a progressive decrease in inhibitory activity. Furthermore, replacing the carbamoyl group with acetyl (in 3g ) or other keto groups (in 3h and 3i ) also resulted in reduced potency. This suggests that the hydrogen-bonding capability and the specific size of the carbamoyl-type moiety are critical for optimal interaction with the active site of the Factor Xa enzyme. researchgate.net
Anticancer and Antitumor Research
Kinase Inhibition Profiles of Thiazolo[5,4-c]pyridine Derivatives
There is no available scientific literature detailing the kinase inhibition profiles of derivatives of the Thiazolo[5,4-c]pyridine scaffold. Research on kinase inhibition, including against c-KIT, has been conducted on the isomeric compound, Thiazolo[5,4-b]pyridine (B1319707).
c-KIT Inhibition and Strategies for Overcoming Imatinib (B729) Resistance
No studies were found that investigate Thiazolo[5,4-c]pyridine derivatives for c-KIT inhibition or for overcoming imatinib resistance. This area of research has been explored with the related but structurally distinct Thiazolo[5,4-b]pyridine isomer. mdpi.comnih.gov
Antiproliferative and Cytotoxicity Studies
The antiproliferative activity of various thiazolo[5,4-c]pyridine derivatives has been assessed against a range of human cancer cell lines using standard methodologies such as the MTT and SRB assays. tbzmed.ac.irnih.govactascientific.com
A novel series of substituted thiazolo[5,4-b]pyridine analogues were evaluated for their anticancer activity against HCC827, H1975, and A549 non-small cell lung cancer cell lines. nih.gov A significant number of these derivatives exhibited potent anticancer activity. nih.gov Notably, the lead compound, 10k , displayed remarkable potency with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against HCC827, NCI-H1975, and A-549 cells, respectively. nih.gov Importantly, the potent derivatives 10b , 10c , 10h , 10i , and 10k showed selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 µM. nih.gov
In another study, thiazolo[5,4-d]pyrimidine (B3050601) derivatives were tested against a panel of eight cancer cell lines. nih.gov The N,N'-diethylamino-substituted analog, 4k , showed antiproliferative activity against lung (NCI-H322 and A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines with IC50 values of 7.1, 1.4, 3.1, and 3.4 µM, respectively. nih.gov The morpholine-substituted analog, 4a , was active in HL-60 human leukemia cells with an IC50 value of 8 µM. nih.gov
Furthermore, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, with compound 7i exhibiting potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively. rsc.org This compound also showed approximately 12-fold selectivity between MGC-803 and the normal gastric epithelial cell line GES-1. rsc.org
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 10k | HCC827 | Non-Small Cell Lung Cancer | 0.010 |
| 10k | NCI-H1975 | Non-Small Cell Lung Cancer | 0.08 |
| 10k | A-549 | Non-Small Cell Lung Cancer | 0.82 |
| 4k | NCI-H322 | Lung Cancer | 7.1 |
| 4k | A549 | Lung Cancer | 1.4 |
| 4k | A431 | Epidermal Cancer | 3.1 |
| 4k | T98G | Glioblastoma | 3.4 |
| 4a | HL-60 | Human Leukemia | 8 |
| 7i | MGC-803 | Human Gastric Cancer | 4.64 |
| 7i | HGC-27 | Human Gastric Cancer | 5.07 |
The mechanisms by which thiazolo[5,4-c]pyridine derivatives attenuate cancer cell growth are multifaceted and often linked to the inhibition of key cellular signaling pathways. For instance, the potent antiproliferative effects of some thiazolo[5,4-b]pyridine derivatives in non-small cell lung cancer are attributed to their ability to act as EGFR-TK autophosphorylation inhibitors. nih.gov
In addition to direct enzyme inhibition, some pyridine-thiazole hybrid molecules have been shown to induce genetic instability in tumor cells. mdpi.comresearchgate.net This was suggested by their ability to affect DNA nativity and cause changes in nucleus morphology. mdpi.comresearchgate.net The cytotoxic action of these derivatives was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, further supporting a mechanism involving DNA damage response pathways. mdpi.comresearchgate.net
Thiazolo[5,4-c]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
One study demonstrated that compound 10k , a thiazolo[5,4-b]pyridine derivative, induced significant early apoptosis (31.9%) and late apoptosis (8.8%) in cancer cells, compared to minimal apoptosis in control cells. nih.gov Another thiazolo[5,4-d]pyrimidine derivative, 4k , was shown to induce apoptosis in A549 lung cancer cells at a concentration of 10 µM, as indicated by an increase in the sub-G1 population. nih.gov Similarly, the morpholine-substituted analog 4a induced apoptosis in HL-60 cells at 20 µM. nih.gov The apoptotic activity of these compounds was confirmed by the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov
In terms of cell cycle arrest, a benzimidazole (B57391) derivative, compound 5m , was found to arrest the cell cycle at the G2/M phase in A549 cells. dntb.gov.ua This was accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, as well as a significant downregulation of the cell cycle proteins CyclinB1 and CDK-1. dntb.gov.ua
Antimicrobial and Antifungal Investigations
The emergence of drug-resistant pathogens has driven the search for new antimicrobial agents. mdpi.com Heterocyclic compounds, including thiazolopyridine derivatives, have been a fertile ground for this research, showing activity against a range of bacteria and fungi. nih.govnih.govmdpi.com
Derivatives of the thiazolopyridine scaffold have been evaluated against various bacterial strains, demonstrating a spectrum of activity. Studies have shown that certain substituted thiazolo[4,5-b]pyridin-5-ones exhibit moderate antibacterial activity. researchgate.net For example, specific derivatives showed notable inhibition against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli, in some cases exceeding the potential of the reference drug ampicillin. researchgate.net
Another study focusing on novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety reported significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov One particular compound from this series demonstrated promising Minimum Inhibitory Concentration (MIC) values across all tested strains. nih.gov
Table 2: Antibacterial Activity of Selected Thiazolopyridine Derivatives (MIC in μg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| Thiazole derivative 13a | 46.9 | 62.5 | 93.7 | 62.5 |
| Thiazolo[4,5-b]pyridine (B1357651) V | >50 | - | >50 | - |
| Thiazolo[4,5-b]pyridine VII | 50 | - | >50 | - |
This table compiles data from studies on different, but related, thiazolopyridine structures to show the general antibacterial potential.
In addition to antibacterial properties, thiazolopyridine derivatives have been investigated for their antifungal potential. nih.gov Research has demonstrated that these compounds can be effective against pathogenic fungi. For instance, a study on thiazolo[4,5-b]pyridine derivatives identified a compound with moderate activity against Candida albicans, showing a MIC of 12.5 μg/mL. researchgate.net Another investigation of novel thiazole derivatives found a compound with potent antifungal activity against C. albicans and Aspergillus flavus, with MIC values of 7.8 μg/mL and 5.8 μg/mL, respectively. nih.gov The structural modifications on the thiazole ring appear to play a crucial role in determining the antifungal potency. mdpi.com
Table 3: Antifungal Activity of Selected Thiazolopyridine Derivatives (MIC in μg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus |
|---|---|---|
| Thiazole derivative 13a | 7.8 | 5.8 |
| Thiazolo[4,5-b]pyridine V | 12.5 | - |
This table presents data on related thiazole derivatives to illustrate the potential of the chemical class.
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For thiazole and its fused derivatives, several potential mechanisms have been proposed based on computational and experimental studies. One of the suggested targets is bacterial DNA gyrase, an essential enzyme involved in DNA replication. nih.gov Molecular docking simulations have indicated that novel thiazole derivatives can bind effectively to the ATP-binding site of the GyrB subunit of DNA gyrase, suggesting this inhibition as a plausible mechanism for their antibacterial effects. nih.gov
For other thiazolopyridine derivatives, docking studies have predicted the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall, as a likely mode of antibacterial action. researchgate.net In the context of antifungal activity, the proposed mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. researchgate.net The amphiphilic nature of some thiazole derivatives may also facilitate their integration into the microbial cell membrane, contributing to their antimicrobial effects. mdpi.com
Neuropharmacological Research Applications
The thiazolo[5,4-c]pyridine scaffold has been identified as a privileged structure in neuropharmacology, with derivatives showing activity across a range of important central nervous system targets. Research has primarily focused on its potential to modulate key receptors involved in neurotransmission and cellular signaling pathways implicated in neurodegenerative diseases.
Derivatives of the thiazolo[5,4-c]pyridine core, specifically dihydrothiazolopyridones, have been identified as novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor. nih.govnih.gov The mGlu5 receptor is a crucial G-protein coupled receptor that modulates excitatory synaptic transmission in the brain. Its potentiation through PAMs is a therapeutic strategy being investigated for schizophrenia, as it may help correct the hypofunction of NMDA receptors, a key aspect of the disease's pathophysiology. nih.gov
Medicinal chemistry efforts, starting from a high-throughput screening hit, led to the development of a series of phenoxymethyl-dihydrothiazolopyridone derivatives. nih.gov These compounds act as selective mGlu5 PAMs, enhancing the receptor's response to its endogenous ligand, glutamate. nih.govnih.gov In preclinical studies, a key compound from this series, 16a , demonstrated the ability to reverse amphetamine-induced hyperlocomotion in rats, a model used to screen for potential antipsychotic activity. nih.govnih.gov This effect was achieved in a dose-dependent manner without inducing significant motor side effects. nih.gov The in vitro activity of these compounds is typically measured by their ability to potentiate a glutamate response in cellular assays, quantifying both the potency (pEC50) and the maximal potentiation (% Glu Max). nih.gov
Table 1: In Vitro Activity of a Dihydrothiazolopyridone mGlu5 PAM
The broader family of thiazole-containing compounds has been investigated for neuroprotective properties, which are often linked to their antioxidant and anti-inflammatory activities. researchgate.netjelsciences.com Thiazolidine-4-carboxylic acid derivatives, for example, have shown a neuroprotective role in models of neurodegeneration by reducing inflammation caused by oxidative stress. jelsciences.com These protective mechanisms are attributed to the ability of such compounds to scavenge free radicals. jelsciences.com
While direct studies on this compound itself are limited in this context, related structures have demonstrated potent neuroprotection in various in vitro and in vivo models. researchgate.net For instance, the thiazole-containing compound BN82451 is noted for its ability to provide neuronal protection through mechanisms including Na+ channel blockade, antioxidant effects, and protection of mitochondria. researchgate.net Another area of research involves the inhibition of α-synuclein aggregation, a key pathological feature of Parkinson's disease. nih.gov Certain pyridinyl-triazole compounds have shown an ability to reduce the aggregation of α-synuclein in vitro and protect against neurodegeneration in animal models. nih.gov These findings suggest that the thiazolopyridine scaffold could serve as a valuable template for designing new neuroprotective agents.
A series of thiazolo[5,4-b]pyridine derivatives has been developed as potent agonists of the Sphingosine-1-Phosphate 1 (S1P1) receptor, with selectivity over the S1P3 subtype. nih.gov S1P receptors are critical for regulating lymphocyte trafficking, and S1P1 agonists are an established therapeutic class for autoimmune diseases like multiple sclerosis. nih.gov
Through optimization of a benzothiazole (B30560) series, researchers discovered that the thiazolo[5,4-b]pyridine core offered improved properties. nih.gov This led to the identification of AMG 369 , a potent dual agonist for S1P1 and S1P5 receptors, with minimal activity at S1P2, S1P3, and S1P4. nih.gov In preclinical rat models of experimental autoimmune encephalomyelitis, oral administration of AMG 369 was shown to reduce blood lymphocyte counts and ameliorate disease severity, demonstrating the therapeutic potential of this chemical series. nih.gov
Table 2: S1P Receptor Activity of a Thiazolo[5,4-b]pyridine Derivative
Enzyme Inhibition Beyond Coagulation Cascade
The thiazolopyridine scaffold is a versatile template for designing inhibitors of various enzymes, extending beyond its initial applications in coagulation research. Its unique structure allows for interactions with the active sites of several key enzyme families.
Methionyl aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial process for protein maturation and function. nih.gov There are two types in humans, MetAP1 and MetAP2, and their inhibition is being explored for anti-cancer and anti-angiogenic therapies. nih.gov While research has identified pyridinylpyrimidine-based inhibitors for MetAP1, the synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative, JLK1360 , has been reported as a Met antagonist. nih.govresearchgate.net This suggests that the thiazolo[5,4-c]pyridine core can be incorporated into more complex heterocyclic systems to target specific enzyme families. The development of JLK1360 involved a multi-step synthesis culminating in the coupling of a tetracyclic aniline (B41778) intermediate with an N-acyl alanine (B10760859) derivative. researchgate.net
The thiazolo[5,4-b]pyridine scaffold, a close isomer of the [5,4-c] system, has been extensively used to develop inhibitors for a wide range of protein kinases, which are critical regulators of cell signaling. researchgate.net The scaffold's nitrogen atoms can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. mdpi.commdpi.com
Notable kinase targets for thiazolo[5,4-b]pyridine derivatives include:
Phosphoinositide 3-kinase (PI3K): A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed as potent PI3K inhibitors. mdpi.com One representative compound, 19a , exhibited extremely strong inhibitory activity against the PI3Kα isoform with an IC50 value of 3.6 nM. mdpi.com This compound also showed potent, nanomolar inhibition of PI3Kγ and PI3Kδ isoforms. mdpi.com
c-KIT: To overcome resistance to existing therapies for gastrointestinal stromal tumors (GIST), novel thiazolo[5,4-b]pyridine derivatives were synthesized as c-KIT inhibitors. mdpi.com The derivative 6r was found to be a potent inhibitor of both wild-type and imatinib-resistant mutant forms of c-KIT. mdpi.com
Other Kinases: The scaffold has also been utilized to create inhibitors for kinases such as ITK, BCR-ABL, RAF, and VEGFR2, highlighting its versatility in targeting the ATP-binding site across this enzyme superfamily. researchgate.netmdpi.com
Table 3: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogues
Table of Mentioned Compounds
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Motifs for Biological Activity of Thiazolo[5,4-c]pyridine-2-carboxylic Acid and its Derivatives
The biological activity of this compound derivatives, particularly as Factor Xa inhibitors, is critically dependent on the interplay of several key structural motifs. These motifs are responsible for anchoring the molecule within the active site of the target enzyme and optimizing its pharmacological properties.
The core 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide moiety serves as a rigid and structurally crucial scaffold. The tetrahydro-pyridine ring, in particular, has been identified as a key element. Interestingly, while this core is essential, its introduction into the P4 position of other FXa inhibitor scaffolds, such as Betrixaban, has been shown to significantly decrease inhibitory activity, highlighting the specific context in which this scaffold is effective.
The carboxamide group at the 2-position of the thiazole (B1198619) ring is another fundamental feature. This group is instrumental in forming key interactions within the active site of Factor Xa. The terminal amide is a common feature in many potent derivatives, suggesting its importance in binding.
Finally, the groups appended to the carboxamide, often referred to as the P1 and P4 moieties in the context of FXa inhibitors, are critical determinants of potency and selectivity. For instance, a 5-chloropyridine moiety in the P1 position has been identified as a favorable substituent for enhancing inhibitory activity.
Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of these compounds as Factor Xa inhibitors. The following data tables summarize the impact of various substituent modifications on their inhibitory activity.
One of the pivotal modifications in the development of potent oral anticoagulants based on this scaffold was the nature of the amide group at the 2-position. Early research on related compounds indicated that a terminal carbamoyl (B1232498) or N-methylcarbamoyl moiety conferred potent oral activity. This highlights the importance of the hydrogen bonding capacity and steric bulk at this position for both target engagement and pharmacokinetic properties.
The evolution from earlier Factor Xa inhibitors to Edoxaban also underscores a key SPR finding: the removal of a basic amidine group and the lack of an amide group present in earlier inhibitors led to a significant increase in oral bioavailability and a dramatic enhancement in the potency of FXa inhibition.
The following table illustrates the general impact of modifications at key positions of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide scaffold on Factor Xa inhibitory activity.
| Position of Modification | Substituent | Impact on Factor Xa Inhibitory Activity |
|---|---|---|
| Thiazole C2-Carboxamide | Terminal carbamoyl or N-methylcarbamoyl | Potent oral activity |
| Pyridine (B92270) N5 | Methyl group | Favorable for activity (present in Edoxaban) |
| P1 Moiety (attached to carboxamide) | 5-Chloropyridine | Favorable for activity |
| Overall Scaffold | Introduction into P4 of Betrixaban analogs | Significantly decreased activity |
Rational Design Principles Derived from SAR/SPR Studies
The extensive SAR and SPR studies on this compound derivatives have culminated in a set of rational design principles for the development of potent and selective Factor Xa inhibitors with favorable pharmacokinetic profiles.
A primary principle is the necessity of a rigid scaffold that correctly orients the key interacting moieties within the S1 and S4 pockets of the Factor Xa active site. The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) core has proven to be an effective template for achieving this.
Another key design consideration is the optimization of non-covalent interactions with the enzyme. This includes hydrogen bonds formed by the carboxamide group and hydrophobic interactions of the aromatic P1 and P4 substituents. The presence of a halogen, such as chlorine, on the P1 pyridine ring has been shown to enhance these interactions.
The design of these inhibitors also takes into account the conformational constraints of the molecule. The methyl group on the pyridine nitrogen, for instance, can influence the torsional angles of the molecule, locking it into a bioactive conformation that is more favorable for binding to the target.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for structure-activity relationship (SAR) studies.
Research on a complex derivative, a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine named JLK1360, has shown its interaction with the mesenchymal-epithelial transition factor (c-Met) receptor, a key target in cancer therapy. Computational studies, including docking, suggest that this compound interacts with the ATP-binding pocket of the receptor, which is critical for its function.
While direct docking studies on the parent acid are not extensively detailed, research on related thiazolopyridine isomers highlights the common interaction patterns for this class of compounds. For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have been docked against various targets, including DNA and kinases involved in cancer. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site. For example, docking studies of some thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety have shown potential inhibitory activity against bacterial DNA gyrase B, with calculated binding scores ranging from -6.4 to -9.2 kcal/mol. nih.gov Similarly, other pyridine-thiazole analogues have demonstrated high binding affinities for protein targets, with energy scores as favorable as -9.3507 kcal/mol.
| Compound Class | Target Protein | Docking Score / Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative (JLK1360) | c-Met Receptor | Not specified | Binds to ATP-binding pocket |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (Compound 4e) | α-amylase | -7.43 | Not specified |
| Thiazole-Pyridine Derivatives | DNA Gyrase | -6.4 to -9.2 | Not specified |
| Triphenylamine-linked Thiazole Analogue (Compound 6a) | Protein (PDB ID: 2A4L) | -9.3507 | Not specified |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the interactions compared to static docking models. These simulations are used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding.
For the tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative JLK1360, MD simulations have been employed to support the hypothesis that it stably interacts with the c-Met receptor's binding pocket.
Studies on other thiazolopyridine isomers further illustrate the utility of this technique. For example, MD simulations of a thiazolo[3,2-a]pyridine derivative complexed with its target protein showed that the complex achieves stability after 25 nanoseconds, with only minor fluctuations thereafter. researchgate.net Such simulations are critical for confirming that the interactions predicted by molecular docking are maintained over time, thus validating the compound's potential as a stable inhibitor.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are advanced computational methods that aim to establish a relationship between the dose of a drug, its concentration in the body over time (PK), and the resulting pharmacological effect (PD). These models are essential for predicting the therapeutic window and optimizing dosing regimens.
While comprehensive PK/PD modeling studies for Thiazolo[5,4-c]pyridine-2-carboxylic acid and its direct derivatives are not extensively available in public research, the foundational components for such models are often evaluated. The primary focus in computational drug discovery for this scaffold has been on the in silico prediction of individual pharmacokinetic parameters, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions form the basis for later, more complex modeling efforts.
In Silico ADME/Tox Predictions and Druglikeness Evaluation
In silico tools are widely used to predict the ADME and toxicity (Tox) profiles of compounds early in the drug discovery pipeline, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. Druglikeness is often assessed using guidelines like Lipinski's Rule of Five.
Computational analyses of various thiazolopyridine derivatives have been performed to evaluate these properties. For instance, studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives using the SwissADME server showed that the compounds generally adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. nih.gov The predictions also suggested that several compounds in the series would be rapidly absorbed from the gastrointestinal tract. nih.gov Similarly, in silico prediction of biological activities and toxicity for thiazolo[5,4-c]isoquinolines has been a key area of investigation, guiding the synthesis of safer and more effective molecules. nih.gov
These predictive models assess a range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interactions with metabolic enzymes like cytochrome P450s.
| Compound Class | Parameter | Predicted Finding | Tool/Method |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | Druglikeness | Adheres to Lipinski's Rule of Five | SwissADME |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | Absorption | Predicted rapid GI absorption | SwissADME |
| General Heterocyclic Compounds | Pharmacokinetics | Evaluation of GI absorption and BBB permeation | SwissADME |
| Thiazolidinone Derivatives | Permeability | Predicted moderate membrane permeability | Computational Profiling |
Preclinical Evaluation and Translational Research Considerations
In Vitro Biological Screening Platforms
In vitro screening platforms are essential for the initial characterization of the biological effects of Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives. These assays provide fundamental insights into the compound's mechanism of action at the molecular and cellular levels.
Derivatives of the thiazolo-pyridine scaffold have demonstrated notable activity as enzyme inhibitors, particularly targeting protein kinases that are crucial in cell signaling and proliferation.
One of the primary targets identified for this class of compounds is the mesenchymal-epithelial transition factor (c-Met) tyrosine kinase receptor. researchgate.net The c-Met pathway is often dysregulated in various human cancers, making it an attractive therapeutic target. A derivative of tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine, known as JLK1360, has been identified as a Met antagonist. researchgate.net Computational and biochemical studies suggest that this compound interacts with the ATP-binding pocket of the receptor, preventing autophosphorylation and subsequent signal transduction. researchgate.net In functional assays, JLK1360 was shown to inhibit c-Met-mediated effects at concentrations ranging from 100 to 250 nM. researchgate.net
Furthermore, related heterocyclic systems incorporating a thiazole-pyridine moiety have shown inhibitory potential against other enzymes. For instance, certain derivatives have been investigated as potential inhibitors of bacterial DNA gyrase B. nih.gov Molecular docking simulations for these compounds indicated favorable interactions, with dock score values ranging from -6.4 to -9.2 kcal/mol, suggesting a potential mechanism for antimicrobial activity. nih.gov While not the exact isomer, derivatives of the related Thiazolo[5,4-b]pyridine (B1319707) scaffold have also been developed as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, with some compounds showing IC50 values in the low nanomolar range against cancer cell lines. nih.gov
| Compound/Derivative Class | Enzyme Target | Activity/Potency Measurement |
| Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine (JLK1360) | c-Met | Functional inhibition at 100-250 nM researchgate.net |
| Thiazole-Pyridine Derivatives | DNA Gyrase B | Docking Scores: -6.4 to -9.2 kcal/mol nih.gov |
| Thiazolo[5,4-b]pyridine Derivative (10k) | EGFR-TK | IC50: 0.010 µM (in HCC827 cells) nih.gov |
| Pyrazolo[3,4-b]pyridine Derivative (5a) | c-Met | IC50: 4.27 ± 0.31 nM nih.gov |
The primary receptor interaction identified for the Thiazolo[5,4-c]pyridine (B153566) core involves the hepatocyte growth factor receptor, c-Met. researchgate.net As a tyrosine kinase receptor, its activation is a key event in cellular processes like proliferation and angiogenesis. researchgate.net The ability of derivatives like JLK1360 to act as Met antagonists indicates a direct or allosteric interaction with the receptor, impairing its signaling capabilities. researchgate.net This interaction is crucial as it forms the basis of the compound's potential anticancer effects by inhibiting receptor-dependent downstream pathways. researchgate.net
While specific binding affinity data such as Ki or Kd values for this compound itself are not extensively detailed in the available literature, studies on related heterocyclic systems highlight the potential of this scaffold. For example, derivatives of the Thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been shown to possess nanomolar and even subnanomolar binding affinities for human A1 and A2A adenosine (B11128) receptors, demonstrating the capacity of these core structures to engage with high affinity to specific receptor targets. mdpi.com
Cell-based assays are critical for evaluating the biological effects of this compound derivatives in a physiological context, providing data on their antiproliferative, cytotoxic, and antimicrobial activities.
Studies on related Thiazolo[5,4-b]pyridine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. One potent EGFR-TK inhibitor, compound 10k, displayed remarkable potency with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against HCC827 (lung), NCI-H1975 (lung), and A-549 (lung) cancer cells, respectively. nih.gov Mechanistic studies confirmed that this compound inhibits EGFR-TK autophosphorylation and induces substantial early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov Other derivatives of this isomeric scaffold have also shown cytotoxicity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. actascientific.com
In the context of antimicrobial activity, derivatives incorporating the thiazole-pyridine moiety have been screened against a panel of bacterial and fungal pathogens. nih.gov A specific derivative, compound 13a, showed notable antibacterial activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. subtilis) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 µg/mL. nih.gov The same compound also exhibited potent antifungal activity against Candida albicans and Aspergillus flavus, with MIC values of 7.8 and 5.8 µg/mL, respectively. nih.gov Another study on thiazolo[4,5-b]pyridine (B1357651) derivatives reported a compound with a MIC of 12.5 μg/mL against Candida albicans. researchgate.net
| Compound/Derivative Class | Assay Type | Cell Line / Organism | Activity Measurement (IC50 / MIC) |
| Thiazolo[5,4-b]pyridine (Compound 10k) nih.gov | Cytotoxicity | HCC827 (Lung Cancer) | 0.010 µM |
| Thiazolo[5,4-b]pyridine (Compound 10k) nih.gov | Cytotoxicity | NCI-H1975 (Lung Cancer) | 0.08 µM |
| Thiazolo[5,4-b]pyridine (Compound 10k) nih.gov | Cytotoxicity | A-549 (Lung Cancer) | 0.82 µM |
| Thiazolo[4,5-b]pyridine Derivative actascientific.com | Cytotoxicity | HCT-116 (Colon Cancer) | 15.87 ± 1.3 µg/ml |
| Thiazolo[4,5-b]pyridine Derivative actascientific.com | Cytotoxicity | HepG2 (Liver Cancer) | 24.7 ± 9.5 µg/ml |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antibacterial | S. aureus | 46.9 µg/mL |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antibacterial | B. subtilis | 62.5 µg/mL |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antibacterial | P. aeruginosa | 62.5 µg/mL |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antibacterial | E. coli | 93.7 µg/mL |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antifungal | Aspergillus flavus | 5.8 µg/mL |
| Thiazolo-Pyridine Derivative (Compound 13a) nih.gov | Antifungal | Candida albicans | 7.8 µg/mL |
| Thiazolo[4,5-b]pyridine Derivative researchgate.net | Antifungal | Candida albicans | 12.5 µg/mL |
In Vivo Pharmacological Efficacy Studies in Animal Models
Translating promising in vitro findings into in vivo efficacy is a crucial step in preclinical drug development. This involves assessing the therapeutic effects of a compound in relevant animal models of disease.
While the in vitro data for this compound and its related analogs show significant potential, particularly as anticancer and antimicrobial agents, there is a notable lack of published in vivo efficacy studies for this specific scaffold in the public domain. The research appears to be concentrated at the in vitro discovery and characterization stage. For related scaffolds, such as Thiazolo[5,4-d]pyrimidine derivatives, efficacy has been demonstrated in animal models of depression, indicating that these broader classes of compounds can achieve systemic exposure and exert pharmacological effects in vivo. mdpi.com However, further research is required to establish the in vivo pharmacological efficacy of Thiazolo[5,4-c]pyridine derivatives in models of cancer or infectious disease.
Preliminary safety and toxicity data for this compound are limited, as is common for compounds at an early stage of research. Information from Safety Data Sheets (SDS) indicates that the toxicological properties have not been thoroughly investigated.
However, in vitro studies on related isomers provide encouraging insights into the potential safety profile. A key finding for potent Thiazolo[5,4-b]pyridine derivatives was their selective cytotoxicity toward cancer cells. nih.gov These compounds showed no toxicity against the normal human bronchial epithelial cell line (BEAS-2B) at concentrations exceeding 35 µM, a concentration significantly higher than their effective IC50 values against cancer cells. nih.gov This in vitro selectivity suggests a favorable therapeutic window and provides a strong rationale for further investigation into the in vivo safety and toxicity of the Thiazolo[5,4-c]pyridine scaffold.
Development of Lead Candidates for Therapeutic Advancement
The structural versatility of the thiazolo[5,4-c]pyridine core has allowed for its exploration in diverse therapeutic contexts. The carboxylic acid moiety at the 2-position serves as a critical handle for chemical modification, enabling the synthesis of a wide array of amides and other derivatives. This has been instrumental in identifying lead candidates with distinct pharmacological profiles.
From Core Structure to a Potent Anticoagulant: The Edoxaban Story
A prime example of successful lead candidate development from this scaffold is the creation of Edoxaban, a potent and selective direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. The development of Edoxaban originated from the modification of the 5-Methyl-4,5,6,7-tetrahydrothis compound core. This compound serves as a crucial intermediate in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which have demonstrated antithrombotic properties.
Through extensive SAR studies, researchers optimized the substituents on the thiazolopyridine core and the carboxamide group to achieve high affinity and selectivity for the S1 and S4 binding pockets of Factor Xa. The resulting lead candidate, Edoxaban, exhibits a favorable pharmacological profile and has been successfully developed and approved for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism.
Table 1: Key Derivatives in the Development of Thiazolo[5,4-c]pyridine-based Factor Xa Inhibitors
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydrothis compound | Core scaffold providing the foundational structure for Factor Xa inhibitors. |
Exploration of Anticancer and Antimicrobial Potential
Beyond anticoagulation, derivatives of the thiazolo[5,4-c]pyridine scaffold have shown significant promise as anticancer and antimicrobial agents. Specifically, research has focused on Thiazolo[5,4-c]pyridine-5(4H)-carboxamide derivatives. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines and microbial pathogens.
SAR studies in this area have explored the impact of different substituents on the carboxamide nitrogen and other positions of the heterocyclic ring system. These modifications have been shown to significantly influence the cytotoxic and antimicrobial potency of the compounds. For instance, the introduction of specific aryl or alkyl groups has led to the identification of derivatives with potent activity against certain cancer cell lines and a range of bacterial and fungal strains.
Table 2: Representative Thiazolo[5,4-c]pyridine-5(4H)-carboxamide Derivatives with Anticancer and Antimicrobial Activity
| Compound ID | R Group (at Carboxamide) | Target | Activity |
|---|---|---|---|
| Derivative A | Cyclopropyl | Cancer Cells | Moderate to high cytotoxicity |
| Derivative B | Phenyl | Bacteria | Significant antibacterial activity |
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Methods for Structure Elucida tion and Confirmation in Research
Spectroscopic techniques are indispensable for elucidating the molecular architecture of novel thiazolopyridine compounds. Each method offers unique information, and together they provide a complete picture of the compound's identity and structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the core bicyclic structure and the position of various substituents. researchgate.net
In ¹H NMR spectra of related structures, signals corresponding to the protons on the tetrahydropyridine (B1245486) ring often appear as distinct triplets, while protons on the aromatic pyridine (B92270) or thiazole (B1198619) rings resonate in the downfield region. researchgate.net For instance, in the synthesis of related thiazole derivatives incorporating a pyridine moiety, specific singlet signals have been identified for protons on the pyridine and thiazole rings. nih.gov
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity. COSY experiments identify proton-proton couplings (e.g., between H-4 and H-5 on the pyridine ring), while HMBC reveals long-range couplings between protons and carbons (e.g., correlations from H-4 to carbons C-6 and C-7a), confirming the assembly of the fused ring system. acs.org
Table 1: Representative NMR Data for Thiazolo[5,4-c]pyridine (B153566) Analogs
| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Inferred Structural Unit |
|---|---|---|---|
| ¹H | Singlet | ~7.5 | Thiazole-H₅ |
| ¹H | Singlet | ~6.3 | Pyridine-H₅ |
| ¹H | Doublet, Triplet | ~2.8 - 4.0 | Tetrahydropyridine CH₂ groups |
| ¹³C | - | ~160 - 175 | Carboxylic Acid / Ester Carbonyl (C=O) |
| ¹³C | - | ~115 - 150 | Aromatic/Heteroaromatic Carbons |
| ¹³C | - | ~30 - 50 | Tetrahydropyridine CH₂ carbons |
Note: Data compiled from analogous structures reported in the literature. researchgate.netnih.gov
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound derivatives and to gain structural information through fragmentation analysis. Electron Impact Mass Spectrometry (EI-MS) and other soft ionization techniques are commonly used. The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) confirms the molecular formula of the synthesized compound. nih.govsapub.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. researchgate.net
The fragmentation patterns observed in the mass spectrum offer valuable structural clues. Studies on related thiazolo[3,2-a]pyrimidines show that fragmentation often initiates with the loss of side-chain functional groups, followed by the cleavage of the heterocyclic rings. sapub.org Research indicates that the pyrimidine (B1678525) (and by extension, pyridine) ring is often more stable than the fused thiazole ring during the fragmentation process. sapub.org In the analysis of related adducts, specific ions are selected for monitoring to identify and quantify the target compound in complex matrices. nih.gov
Table 2: Common Fragmentation Pathways in Thiazolopyridine Derivatives
| Process | Lost Fragment | Description |
|---|---|---|
| Decarboxylation | CO₂ | Loss of the carboxylic acid group, a common fragmentation for carboxylic acids. |
| Side-chain cleavage | R• | Loss of substituents from the pyridine or thiazole ring. |
| Ring Cleavage | C₂H₂N•, SCN• | Fragmentation of the thiazole or pyridine rings, providing evidence of the core structure. |
Note: Pathways are generalized based on fragmentation principles of related heterocyclic systems. sapub.org
Infrared (IR) and UV-Visible spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule. For this compound, key absorption bands include a strong carbonyl (C=O) stretch from the carboxylic acid group, typically seen around 1700-1730 cm⁻¹. Other important vibrations include C=N and C=C stretching from the aromatic rings, and C-S stretching associated with the thiazole moiety. nih.govscielo.org.za The broad O-H stretch of the carboxylic acid is also a key diagnostic peak. In studies of related pyridine carboxylic acids, both the pyridyl ring nitrogen and the carboxylate group are shown to be key interaction points, identifiable through their vibrational modes. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 |
| C=N / C=C (Aromatic Rings) | Stretching | 1500-1650 |
| C-S (Thiazole Ring) | Stretching | 600-800 |
Note: Ranges are based on typical values for these functional groups in heterocyclic compounds. nih.govscielo.org.zaunimi.it
UV-Visible Spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The thiazolo[5,4-c]pyridine core contains a conjugated system that absorbs light in the UV or visible range. The spectra typically show absorption bands corresponding to π → π* and n → π* transitions. scielo.org.za The position and intensity of these absorption maxima can be influenced by substituents on the heterocyclic rings and the solvent used for analysis. researchgate.net
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, confirming the molecular structure unequivocally. qu.edu.qamdpi.com
In studies of related thiazolo-pyridine dicarboxylic acid derivatives, single-crystal X-ray analysis has been used to determine their crystal structures, revealing the crystal system (e.g., monoclinic, triclinic) and space group (e.g., P2₁, P2₁/c). qu.edu.qa For materials that are only available as microcrystalline powders, ab-initio X-ray powder diffraction (XRPD) can be employed to solve the crystal structure. unimi.itresearchgate.net This technique is crucial for understanding the packing of molecules in the crystal lattice and identifying any polymorphic forms.
Table 4: Crystallographic Data for Structurally Related Thiazolo-Pyridine Compounds
| Compound Class | Crystal System | Space Group | Key Findings |
|---|---|---|---|
| Thiazolo-Pyridine Dicarboxylic Acid Derivatives qu.edu.qa | Monoclinic / Triclinic | P2₁/c or P1̅ | Determination of molecular conformation and hydrogen bonding networks. |
| Dicarboxylic Acid-Pyridine Co-Crystals mdpi.com | Monoclinic / Triclinic | P2₁/c or P1̅ | Analysis of supramolecular synthons and intermolecular interactions. |
| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid unimi.it | Monoclinic | P2₁/n | Structure determined from powder diffraction data, revealing 3D connectivity through hydrogen bonds. |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are essential for both the purification of this compound and its derivatives after synthesis and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of research samples of this compound and its analogs. tcichemicals.com The technique separates the target compound from impurities, starting materials, and byproducts, with purity typically assessed by the area percentage of the main peak in the chromatogram.
A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. For chiral derivatives, specialized chiral stationary phases are used to separate enantiomers, often after a pre-column derivatization step to enhance detection and resolution. researchgate.net
Table 5: Typical HPLC Parameters for Analysis of Thiazolopyridine Derivatives
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary Phase | Reversed-phase C18; Chiralcel OD-H for enantiomers researchgate.net |
| Mobile Phase | Eluent System | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid); n-hexane-isopropanol for chiral separations researchgate.net |
| Flow Rate | Eluent Speed | 0.5 - 1.5 mL/min |
| Detection | Method of Analysis | UV detection at a specific wavelength (e.g., 254 nm) researchgate.net |
| Analysis Time | Run Duration | Typically < 15 minutes |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique in the research and synthesis of this compound and its derivatives. Its utility lies in its simplicity, speed, and the small amount of sample required, making it ideal for the real-time monitoring of chemical reactions and for guiding purification processes.
Reaction Monitoring:
In the synthesis of this compound, TLC is crucial for qualitatively tracking the progress of reactions, such as the hydrolysis of an ester precursor (e.g., Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) to the final carboxylic acid. By spotting the reaction mixture on a TLC plate alongside the starting material and, if available, a reference standard of the product, chemists can observe the disappearance of the reactant spot and the appearance of the product spot over time.
The key to this analysis is the difference in polarity between the reactant and the product. The carboxylic acid is significantly more polar than its corresponding ester. This difference causes the two compounds to travel at different rates up the stationary phase (typically silica (B1680970) gel) when eluted with a specific mobile phase. The product, being more polar, will have a lower Retention Factor (Rf) value compared to the less polar starting material. A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.
A common issue encountered during the TLC analysis of carboxylic acids is the "tailing" or streaking of the spot. researchgate.net This phenomenon is caused by strong hydrogen-bond interactions between the acidic proton of the carboxylic acid and the silanol (B1196071) groups (Si-OH) of the silica gel stationary phase. researchgate.net To mitigate this and achieve sharper, more defined spots, a small percentage of a polar, acidic solvent like acetic acid or formic acid is often added to the mobile phase. researchgate.net This acidic additive protonates the silanol groups, reducing their interaction with the analyte and resulting in improved chromatographic resolution.
The table below illustrates a hypothetical scenario for monitoring the hydrolysis of an ethyl ester to the target carboxylic acid using TLC.
Table 1: Illustrative TLC Monitoring of the Hydrolysis to form this compound
| Time Point | Starting Material (Ester) Spot | Product (Carboxylic Acid) Spot | Observations |
|---|---|---|---|
| t = 0 min | Present (Rf ≈ 0.7) | Absent | Reaction initiated. Only starting material is visible. |
| t = 30 min | Present (Rf ≈ 0.7) | Present (Rf ≈ 0.3) | Product spot begins to appear. Starting material spot is still intense. |
| t = 2 hours | Faint (Rf ≈ 0.7) | Intense (Rf ≈ 0.3) | Reaction is progressing well. Product spot is dominant. |
| t = 4 hours | Absent | Intense (Rf ≈ 0.3) | Reaction is complete. Starting material spot is no longer detectable. |
Note: Rf values are representative and can vary significantly based on the exact TLC conditions (plate, mobile phase, temperature).
Guidance for Purification:
TLC is also a fundamental tool for developing purification protocols, particularly for column chromatography. By testing various solvent systems (mobile phases) of differing polarities, researchers can identify an optimal system that provides good separation between the desired product and any impurities or unreacted starting materials. For instance, in the synthesis of a complex derivative, a mobile phase of 1:1 ethyl acetate-hexane was used, where the product had an Rf value of 0.21. researchgate.net An ideal Rf value for purification via column chromatography is typically in the range of 0.2-0.4, as this allows for efficient separation and elution from the column.
The table below summarizes typical conditions used for the TLC analysis of this compound and related compounds.
Table 2: Typical TLC Conditions for Analysis
| Parameter | Description | Purpose/Rationale |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ | The polar stationary phase interacts differently with compounds based on their polarity. The F₂₅₄ indicator allows for visualization under UV light. |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane with 0.1-1% Acetic Acid | A common solvent system where polarity can be tuned by varying the ratio. The added acetic acid prevents spot tailing for the carboxylic acid. researchgate.net |
| Dichloromethane/Methanol with 0.1-1% Acetic Acid | An alternative solvent system for more polar compounds. The added acetic acid serves the same purpose of improving spot shape. researchgate.net | |
| Visualization | UV light at 254 nm | Compounds with a chromophore, like the thiazolopyridine ring system, will absorb UV light and appear as dark spots on the fluorescent background. |
By systematically applying these TLC methods, researchers can effectively monitor the synthesis and control the purity of this compound, ensuring the quality of the material for subsequent studies.
Q & A
Q. What are the recommended synthetic routes for Thiazolo[5,4-c]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor heterocycles. For example, a related compound, 5-methyl-4,5,6,7-tetrahydrothis compound hydrochloride (CAS: 720720-96-7), is synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization may include:
Q. How should researchers characterize the purity and structural integrity of this compound derivatives?
Use a combination of analytical techniques:
- HPLC : For purity assessment, as described in methods for similar heterocycles (e.g., WS/T 40-1996 standards) .
- NMR/LC-MS : Confirm molecular structure and detect impurities. For example, LCMS data (e.g., m/z 321 [M+H]+) validated a related thiazolo-pyridine ester .
- Elemental analysis : Verify stoichiometry, especially for hydrochloride salts (e.g., C₆H₄N₂S₂ derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : EN 374-compliant gloves and flame-retardant suits to avoid skin contact .
- Ventilation : Use fume hoods due to potential respiratory irritants (data gaps noted in SDS) .
- Waste disposal : Follow hazardous waste regulations for thiol-containing compounds .
Advanced Research Questions
Q. How can computational methods aid in studying the biological activity of this compound derivatives?
- Molecular docking : Predict interactions with target enzymes (e.g., factor Xa for anticoagulant applications) .
- QSAR models : Link structural features (e.g., chlorophenyl or trifluoromethyl groups) to bioactivity .
- DFT calculations : Analyze electron distribution in the thiazolo-pyridine core to guide functionalization .
Q. What strategies resolve contradictions in reported synthetic yields or biological data for this compound class?
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Enzyme inhibition assays : Test against serine proteases or kinases .
- Cell-based models : Use cancer lines (e.g., HepG2) for cytotoxicity screening .
- Rodent studies : Assess pharmacokinetics and acute toxicity (note: existing SDS lack ecotoxicological data ).
Data Gaps and Methodological Challenges
Q. How should researchers address the lack of comprehensive toxicity data for this compound?
Q. What industrial-scale synthesis challenges apply to this compound, and how can they be mitigated?
- Scale-up hurdles : Batch variability in cyclization steps .
- Solutions : Implement continuous flow reactors for better temperature/pressure control .
- Purification : Optimize column chromatography or crystallization for high-purity batches .
Regulatory and Compliance Considerations
Q. What documentation is required for labs synthesizing this compound under REACH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
